Raloxifene-d10: Mass Shift Advantage of +10 Da vs. +4 Da Standards
Raloxifene-d10 provides a mass shift of +10 Da relative to unlabeled raloxifene, which is a critical differentiator from the commonly available Raloxifene-d4 standard (Δm=+4 Da). The natural isotopic abundance of raloxifene (C28H27NO4S) yields a measurable [M+4] isotope peak due to contributions from 13C, 2H, 18O, and 34S . In LC-MS/MS assays, the internal standard channel monitoring the Raloxifene-d4 ion can suffer from significant cross-talk interference from this analyte [M+4] peak, leading to overestimation of the internal standard response and systematic underestimation of analyte concentration . Raloxifene-d10's +10 Da shift moves the internal standard signal completely outside the natural isotope envelope of the analyte, effectively eliminating this source of assay inaccuracy without requiring complex mathematical correction .
| Evidence Dimension | Mass shift (Δm) from unlabeled raloxifene and susceptibility to isotopic cross-talk |
|---|---|
| Target Compound Data | Δm = +10 Da; negligible cross-talk from analyte natural isotope envelope |
| Comparator Or Baseline | Raloxifene-d4: Δm = +4 Da; significant interference from analyte [M+4] peak |
| Quantified Difference | Target compound's mass shift is 6 Da greater, moving the signal completely outside the analyte's natural isotopic cluster |
| Conditions | General principle of stable isotope dilution LC-MS/MS; applicable to all triple quadrupole and high-resolution mass spectrometers |
Why This Matters
The elimination of isotopic cross-talk ensures assay linearity and accuracy at the lower limit of quantification (LLOQ), which is critical for regulatory bioanalysis in pharmacokinetic and bioequivalence studies.
